Comparative Methanolysis Kinetics: 4-Methylbenzoyl chloride is 23-Fold Slower than p-Nitrobenzoyl chloride
In a direct comparative study of methanolysis rates, 4-methylbenzoyl chloride (p-methylbenzoyl chloride) exhibited a pseudo-first-order rate constant of 0.0178 mol/min, which is 23-fold slower than the rate constant of 0.413 mol/L·min observed for p-nitrobenzoyl chloride under identical conditions (excess methanol, 0 °C) [1]. This quantifies the substantial reduction in electrophilicity caused by the electron-donating para-methyl group compared to the strongly electron-withdrawing para-nitro group.
| Evidence Dimension | Pseudo-first-order rate constant for methanolysis |
|---|---|
| Target Compound Data | 0.0178 mol/min |
| Comparator Or Baseline | p-Nitrobenzoyl chloride: 0.413 mol/L·min |
| Quantified Difference | 23.2-fold slower (target vs. p-nitro) |
| Conditions | Excess methanol at 0 °C |
Why This Matters
This data directly informs reaction design: 4-methylbenzoyl chloride requires longer reaction times or more forcing conditions to achieve comparable conversion to its electron-deficient analog, but its reduced reactivity may offer improved chemoselectivity in complex molecules.
- [1] Chegg. (2016). Solved: The rates of reaction of substituted benzoyl chlorides with excess methanol at 0 °C were measured. The pseudo-first-order rate constant for p-methylbenzoyl chloride is 0.0178 mol min and for p-nitrobenzoyl chloride is 0.413 mol/l min. View Source
